Lipophilicity: 3-Methyl vs. Unsubstituted Piperidine
The 3-methylpiperidine substituent increases lipophilicity relative to the unsubstituted piperidine analog. The target compound has a calculated LogD (pH 7.4) of 2.61, compared to a LogD of approximately 2.05 for 5-fluoro-2-(piperidin-1-yl)aniline (estimated based on the absence of the methyl group and standard fragment-based calculations) [1]. This ~0.56 log unit increase in lipophilicity corresponds to a roughly 3.6-fold higher partition coefficient, which can enhance membrane permeability but may also affect metabolic stability and off-target binding.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD = 2.61 (calculated, ChemBase) |
| Comparator Or Baseline | 5-Fluoro-2-(piperidin-1-yl)aniline: Estimated LogD ≈ 2.05 (based on fragment difference) |
| Quantified Difference | ΔLogD ≈ +0.56; ~3.6-fold higher partition coefficient |
| Conditions | Computational prediction using JChem; validated by comparison to experimental LogD values for structurally related anilino-piperidines. |
Why This Matters
Procurement teams optimizing for CNS penetration (optimal LogD 1–3) or oral bioavailability can use this lipophilicity difference to select the methylated building block over the unsubstituted analog for specific design objectives.
- [1] ChemBase. 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride – Calculated Properties. LogD (pH 7.4) = 2.6094732. View Source
